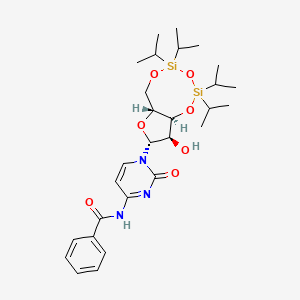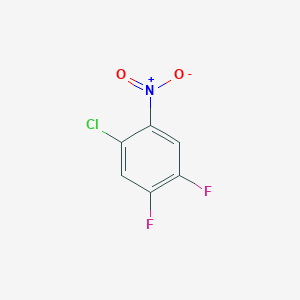
2-Bromobenzyl Phenyl Sulfone
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzyl Phenyl Sulfone typically involves the reaction of benzyl bromide with phenyl sulfone under specific conditions. One common method is the nucleophilic substitution reaction where benzyl bromide reacts with sodium phenylsulfinate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product. The final product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromobenzyl Phenyl Sulfone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones with higher oxidation states.
Reduction: The compound can be reduced to form sulfides or other reduced sulfur-containing compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted benzyl phenyl sulfones.
Oxidation: Sulfoxides or higher sulfones.
Reduction: Sulfides or other reduced sulfur compounds.
Aplicaciones Científicas De Investigación
2-Bromobenzyl Phenyl Sulfone is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Bromobenzyl Phenyl Sulfone involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This reactivity is facilitated by the electron-withdrawing effect of the sulfone group, which makes the benzyl carbon more susceptible to nucleophilic attack . The compound can also participate in redox reactions, where the sulfone group can be oxidized or reduced, affecting its chemical properties and reactivity .
Comparación Con Compuestos Similares
Benzyl Phenyl Sulfone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chlorobenzyl Phenyl Sulfone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Phenyl Sulfone: Simplest form, lacking the benzyl group, used in various industrial applications.
Uniqueness: 2-Bromobenzyl Phenyl Sulfone is unique due to the presence of both the benzyl bromide and phenyl sulfone groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to undergo a wide range of reactions makes it valuable in synthetic chemistry and various research applications .
Propiedades
IUPAC Name |
1-(benzenesulfonylmethyl)-2-bromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2S/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNGEPLMWCLSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462792 | |
| Record name | 2-Bromobenzyl Phenyl Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92022-50-9 | |
| Record name | 2-Bromobenzyl Phenyl Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2-Bromobenzyl Phenyl Sulfone according to the research?
A1: The research highlights this compound as a valuable precursor in synthesizing dihalodiphenylacetylenes []. These acetylene derivatives are versatile building blocks for creating tailor-made phenylene-ethynylenes, a class of polymers with interesting optoelectronic properties.
Q2: Can you describe the synthesis of this compound as mentioned in the research?
A2: The abstract describes a straightforward synthesis of this compound []. 2-Bromobenzyl bromide reacts with sodium benzenesulfinate (PhSO2Na) in dimethylformamide (DMF) at 80°C. This reaction yields this compound after workup and purification.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589023.png)
![Furo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1589024.png)










